
Megestrol Acetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Megestrol Acetate-d3 is a deuterated form of Megestrol Acetate, a synthetic progestogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Megestrol Acetate. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Megestrol Acetate-d3 involves the deuteration of Megestrol Acetate. The process typically starts with the preparation of Megestrol Acetate, which is synthesized from 6-methylpregna-4,6-diene-3,20-dione. The key steps include:
Acetylation: The 17-hydroxy group of 6-methylpregna-4,6-diene-3,20-dione is acetylated using acetic anhydride in the presence of a base such as pyridine.
Deuteration: The hydrogen atoms are replaced with deuterium atoms using deuterated reagents like deuterated acetic anhydride or deuterated pyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-methylpregna-4,6-diene-3,20-dione are acetylated and deuterated using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Megestrol Acetate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Megestrol Acetate-d3 is widely used in scientific research for:
Pharmacokinetic Studies: It helps in tracing the metabolic pathways and understanding the pharmacokinetics of Megestrol Acetate.
Drug Metabolism: It is used to study the metabolism of Megestrol Acetate in different biological systems.
Cancer Research: It is used in research related to hormone-dependent cancers such as breast and endometrial cancer.
Endocrinology: It helps in studying the effects of synthetic progestogens on the endocrine system.
Wirkmechanismus
Megestrol Acetate-d3 mimics the action of natural progesterone by binding to and activating nuclear progesterone receptors. This ligand-receptor complex is translocated to the nucleus, where it binds to specific DNA sequences and promotes the expression of target genes. This results in various physiological effects, including the inhibition of gonadotropin secretion and the induction of secretory changes in the endometrium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Medroxyprogesterone Acetate: Another synthetic progestogen used in hormone therapy and cancer treatment.
Norethindrone: A synthetic progestin used in birth control and hormone replacement therapy.
Chlormadinone Acetate: Used in hormone therapy and as an anti-androgen.
Uniqueness
Megestrol Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Megestrol Acetate in biological systems.
Biologische Aktivität
Megestrol acetate-d3 is a synthetic progestin that has been utilized in various therapeutic contexts, particularly in oncology and appetite stimulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential clinical implications.
Megestrol acetate acts primarily as a progestogen, exerting its effects through the activation of progesterone receptors (PR) and glucocorticoid receptors (GR). Its ability to induce the cytochrome P450 enzyme CYP3A4 is significant, as this enzyme plays a crucial role in drug metabolism.
Key Findings:
- CYP3A4 Induction: this compound significantly induces CYP3A4 activity in human hepatocytes, enhancing the metabolism of various drugs and potentially leading to drug interactions. This induction occurs via the activation of the human pregnane X receptor (hPXR), which regulates genes involved in drug metabolism .
- Hormonal Effects: As a progestin, megestrol acetate influences hormonal pathways, which may be beneficial in treating hormone-dependent cancers. Its glucocorticoid-like activity can also lead to metabolic side effects, such as weight gain and altered glucose metabolism .
In Vitro Studies
Research has demonstrated that megestrol acetate inhibits the growth of HepG2 cells (a liver cancer cell line) in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 260 µM after 24 hours of treatment. The mechanism involves apoptosis following G1 phase cell cycle arrest .
Treatment Duration | IC50 (µM) | Cell Growth Inhibition (%) |
---|---|---|
24 hours | 260 | Significant |
48 hours | TBD | TBD |
In Vivo Studies
In animal models, specifically nude mice with HepG2 cell-transplanted tumors, megestrol acetate treatment resulted in significant tumor volume reduction. After six weeks, tumor volumes regressed to 59% of control levels, and by week thirteen, to 41% .
Time Point | Tumor Volume (% of Control) |
---|---|
Week 6 | 59% |
Week 13 | 41% |
Clinical Applications
This compound has been explored for its efficacy in various clinical settings:
- Cancer Cachexia: It is often prescribed to improve appetite and weight gain in patients undergoing cancer treatment.
- Hormone-Dependent Cancers: Given its progestogenic activity, it has been utilized in managing certain hormone-sensitive tumors.
- Post-COVID Fatigue: Recent studies have investigated its off-label use for alleviating fatigue in cancer patients recovering from COVID-19 .
Case Studies
A notable case involved a patient with advanced cancer experiencing post-COVID fatigue. Treatment with low-dose megestrol acetate (160 mg/day) resulted in a modest reduction in fatigue scores after two weeks .
Side Effects and Considerations
While this compound can provide benefits in specific therapeutic contexts, it is associated with several side effects:
Eigenschaften
CAS-Nummer |
162462-72-8 |
---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |
InChI-Schlüssel |
RQZAXGRLVPAYTJ-CPPTVPENSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Kanonische SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Synonyme |
17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; BDH 1298-d3; DMAP-d3; MGA-d3; Magestin-d3; Maygace-d3; Megace-d3; Megeron-d3; Megestat-d3; Magestryl Acetate-d3; Ovarid-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.